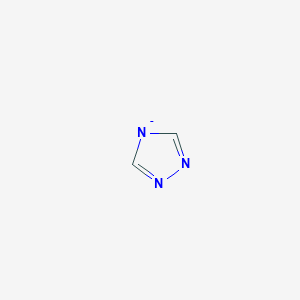

1,2,4-Triazolide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-diaza-4-azanidacyclopenta-2,5-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N3/c1-3-2-5-4-1/h1-2H/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYPXODIXIRXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C[N-]1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,4 Triazolide and Its Derivatives

Catalytic Approaches in 1,2,4-Triazolide Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of 1,2,4-triazole (B32235) synthesis. Both metal-based and metal-free catalytic systems have been developed, alongside bio-inspired approaches.

Metal catalysts, particularly those based on transition metals, are widely utilized to facilitate the formation of C-N and N-N bonds required for the 1,2,4-triazole core.

Copper-Catalyzed Synthesis: Copper catalysis has emerged as a highly effective strategy for constructing 1,2,4-triazole derivatives. One prominent method involves copper-catalyzed oxidative coupling reactions, utilizing molecular oxygen as a benign oxidant, which promotes sequential N-C and N-N bond formations organic-chemistry.orgorganic-chemistry.org. This approach often employs readily available starting materials like amidines and nitriles, leading to substituted 1,2,4-triazoles in good to high yields acs.orgresearchgate.net. For instance, a copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) hydrochloride, using Cu(OAc)₂ as a catalyst, has been reported to proceed efficiently without the need for an inert atmosphere acs.orgresearchgate.net. Furthermore, copper catalysts, such as CuBr or Cu(OAc)₂, are instrumental in [3+2] cycloaddition reactions involving diazonium salts and nitrile ylides or isocyanides, enabling the regioselective synthesis of various 1,2,4-triazole isomers frontiersin.orgfrontiersin.orgmdpi.combohrium.comnih.gov. Specifically, Cu(II) catalysis typically favors the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis can selectively yield 1,3-disubstituted isomers frontiersin.orgfrontiersin.orgnih.gov. Copper catalysts also facilitate tandem addition-oxidative cyclization reactions, providing access to diverse 1,2,4-triazole structures from simple precursors organic-chemistry.orgscispace.com.

Silver-Catalyzed Synthesis: Silver catalysts, particularly Ag(I) salts, have demonstrated efficacy in promoting the [3+2] cycloaddition of diazonium salts with isocyanides, leading to the selective formation of 1,3-disubstituted 1,2,4-triazoles frontiersin.orgfrontiersin.orgnih.gov. Silver complexes derived from N-heterocyclic carbenes, which themselves originate from 1,2,4-triazoles, have also been synthesized and studied for their reactivity researchgate.net.

Rhodium-Catalyzed Synthesis: While rhodium catalysts are widely employed in organic synthesis, specific reports detailing their direct application in the formation of the core 1,2,4-triazole ring system were not prominently found within the reviewed literature.

Manganese-Porphyrin Systems: Manganese-porphyrin complexes have been investigated for their catalytic activity in the synthesis of nitrogen-containing heterocycles. For example, a Mn-porphyrin catalytic system has been utilized for the annulation between 1,2,3,4-tetrazoles and nitriles, yielding 1,2,4-triazolo-pyridines through denitrogenative annulation mdpi.comnih.gov. Supported manganese porphyrin catalysts have also been explored for oxidation reactions, demonstrating potential in catalytic applications .

Table 2.2.1: Summary of Metal-Catalyzed 1,2,4-Triazole Synthesis

| Catalyst Type | Reaction Type/Substrates | Key Features | Representative Yields | References |

| Copper (Cu) | Oxidative coupling (amidines + nitriles) | N-C and N-N bond formation, O₂ oxidant, mild conditions | High | organic-chemistry.orgorganic-chemistry.org |

| One-pot synthesis (nitriles + hydroxylamine) | Inexpensive catalyst, no inert atmosphere required | Moderate to Good | acs.orgresearchgate.net | |

| [3+2] Cycloaddition (diazonium salts + isocyanides/nitrile ylides) | Regioselective (1,5-disubstituted with Cu(II), 1,3-disubstituted with Ag(I)) | 79-88% | frontiersin.orgfrontiersin.orgnih.gov | |

| Tandem addition-oxidative cyclization (amidines + nitriles) | Efficient, diverse structures | High | organic-chemistry.orgscispace.com | |

| Three-component reaction (diazonium salts + fluorinated diazo reagents + nitriles) | Synthesis of trifluoromethylated triazoles | Moderate to Good | mdpi.com | |

| Silver (Ag) | [3+2] Cycloaddition (diazonium salts + isocyanides) | Selective synthesis of 1,3-disubstituted 1,2,4-triazoles | 88% | frontiersin.orgfrontiersin.orgnih.gov |

| Manganese-Porphyrin | Annulation (tetrazole + nitriles) | Denitrogenative annulation, yields 1,2,4-triazolo-pyridines | High | mdpi.comnih.gov |

Metal-free catalytic systems offer an attractive alternative, often utilizing readily available and less toxic reagents.

Brønsted Acid-Catalyzed Synthesis: Brønsted acids, such as HClO₄-SiO₂, have been employed as catalysts for the synthesis of 1,2,4-triazole derivatives from amidrazones under solvent-free conditions, yielding moderate to high product yields frontiersin.orgnih.gov. In some biomimetic approaches, Lewis acids like FeCl₃ can act as co-catalysts alongside organic catalysts rsc.org.

Iodine-Mediated Oxidative Cyclization: Iodine and iodine-containing species (e.g., I₂/KI, iodide radicals) are effective catalysts for oxidative cyclization reactions, enabling the formation of 1,2,4-triazoles without the need for transition metals organic-chemistry.orgisres.orgacs.org. This approach often involves the oxidative coupling of hydrazones or amidines with amines or other nitrogen sources, leading to the formation of the triazole ring through C-H functionalization and subsequent cyclization and aromatization mdpi.comnih.govscispace.comisres.org. For instance, iodine-catalyzed oxidative cyclization of hydrazones with amines has been reported to proceed in high yields nih.govisres.org. Similarly, I₂/KI mediated oxidative N-N bond formation is utilized for the synthesis of fused 1,2,4-triazoles from N-aryl amidines researchgate.netacs.org. Metal-free oxidative cyclization of trifluoroacetimidohydrazides has also been achieved using iodine as a catalyst mdpi.com.

Table 2.2.2: Summary of Metal-Free Catalytic 1,2,4-Triazole Synthesis

| Catalyst Type | Reaction Type/Substrates | Key Features | Representative Yields | References |

| Brønsted Acid | Amidrazones cyclization | Solvent-free conditions, recyclable catalyst | 55-95% | frontiersin.orgnih.gov |

| Iodine (I₂/KI) | Oxidative cyclization (hydrazones + amines) | Metal-free, aerobic conditions, cascade C-H functionalization, double C-N bond formation, oxidative aromatization | High | nih.govisres.org |

| Oxidative N-N bond formation (N-aryl amidines) | Synthesis of fused 1,2,4-triazoles, environmentally benign | Efficient | researchgate.netacs.org | |

| Oxidative cyclization (trifluoroacetimidohydrazides) | Metal-free, trifluoromethylated triazoles | Moderate to Good | mdpi.com |

Mimicking the catalytic mechanisms of enzymes like amine oxidases provides a biomimetic route to 1,2,4-triazoles. These methods often employ organic cofactors, such as o-quinones, in conjunction with Lewis acids and molecular oxygen as the terminal oxidant. For example, an o-quinone mimicking catalyst, 1,10-phenanthroline-5,6-dione (B1662461) (phd), in combination with FeCl₃, catalyzes the coupling of primary amines and hydrazines to form 1,2,4-triazoles under mild aerobic conditions rsc.org. This approach is atom-economical and produces water and ammonia (B1221849) as by-products rsc.org. Similar bio-inspired strategies involve the coupling of benzylic amines with heteroaryl hydrazines using an amine oxidase-inspired catalyst researchgate.net.

Metal-Free Synthetic Approaches (e.g., Brønsted Acid-catalyzed, I₂-mediated oxidative cyclization)

Advanced Synthetic Techniques

Beyond traditional catalytic methods, advanced techniques like microwave irradiation and electrochemistry offer significant advantages in terms of reaction speed, efficiency, and reduced environmental impact.

Microwave (MW) irradiation has proven to be a powerful tool for accelerating the synthesis of 1,2,4-triazoles, often leading to reduced reaction times and improved yields compared to conventional heating methods organic-chemistry.orgbohrium.comorganic-chemistry.orgrjptonline.orgnih.gov. Many microwave-assisted protocols operate under catalyst-free conditions, for instance, by reacting hydrazines with formamide, which proceeds smoothly with excellent functional-group tolerance organic-chemistry.orgorganic-chemistry.org. Other microwave-assisted syntheses involve multi-component reactions or the formation of Schiff bases, followed by cyclization to yield various 1,2,4-triazole derivatives, including those with thiol or oxadiazole functionalities bohrium.comrjptonline.org. The rapid heating and efficient energy transfer associated with microwave irradiation enable reactions that might otherwise require hours to complete under conventional heating to be finished in minutes, often with higher yields and purities nih.gov. For example, microwave irradiation has been used to synthesize 1,2,4-triazol-3-one derivatives efficiently ajol.info.

Table 2.3.1: Overview of Microwave-Assisted 1,2,4-Triazole Synthesis

| Reaction Type/Substrates | Catalyst/Conditions | Key Features | Representative Yields | References |

| Hydrazines + Formamide | Microwave irradiation, catalyst-free | Mild, efficient, excellent functional-group tolerance | High | organic-chemistry.orgorganic-chemistry.org |

| Multi-component reactions, Schiff base formation | Microwave irradiation | Faster reaction rates, improved yields, high purity | 64-84% | bohrium.comrjptonline.org |

| Cyclization of N-guanidinosuccinimide with amines | Microwave irradiation | Efficient synthesis of specific triazole derivatives | High | rsc.org |

| Synthesis of 1,2,4-triazol-3-one derivatives | Microwave irradiation | Rapid access to functionalized triazoles | Good | ajol.info |

Electrochemical methods offer a green and efficient pathway for synthesizing 1,2,4-triazoles, often avoiding the need for external oxidants or transition metal catalysts organic-chemistry.orgacs.orgsioc-journal.cnresearchgate.netrsc.org. These methods typically utilize an electrochemical cell to drive reactions, generating reactive species in situ. For instance, an electrochemical multicomponent reaction involving aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles organic-chemistry.orgacs.org. This process benefits from electrogenerated iodide radicals or I₂ and NH₃, facilitating the reaction under mild, room-temperature conditions without harsh reagents organic-chemistry.orgacs.org. Another electrochemical approach involves the dehydrogenative C–N cross-coupling of aldehydes with 2-hydrazinopyridines, yielding 1,2,4-triazolo[4,3-a]pyridines in a reagent-free, atom- and step-economical manner rsc.org. Electrochemical oxidation of nitriles and hydrazides has also been reported for the synthesis of 3,5-disubstituted 1,2,4-triazoles sioc-journal.cnresearchgate.net.

Table 2.3.2: Overview of Electrochemical 1,2,4-Triazole Synthesis

| Reaction Type/Substrates | Electrochemical Conditions | Key Features | Representative Yields | References |

| Multicomponent reaction (aryl hydrazines, paraformaldehyde, NH₄OAc, alcohols) | Electrochemical cell, in situ generation of I₂/NH₃, room temperature | Transition-metal-free, oxidant-free, mild conditions, good to high yields | Good to High | organic-chemistry.orgacs.org |

| Dehydrogenative C–N cross-coupling (aldehydes + 2-hydrazinopyridines) | Electrolytic conditions, reagent-free | Atom- and step-economical, synthesis of fused triazoles | Efficient | rsc.org |

| Electrochemical oxidation (nitriles + hydrazides) | Anodic oxidation and cathodic reduction | Good functional group tolerance, avoids external oxidants/metals | Good | sioc-journal.cnresearchgate.net |

Compound Names

this compound

1,2,4-Triazole

1,3,5-trisubstituted 1,2,4-triazoles

1,5-disubstituted 1,2,4-triazoles

1-aryl 1,2,4-triazoles

1,3-disubstituted 1,2,4-triazoles

3,5-disubstituted 1,2,4-triazoles

1,2,4-triazolo[1,5-a]pyridines

1,2,4-triazolo[4,3-a]pyridines

1,2,4-triazolo[1,5-c]pyrimidines

1,2,4-triazolo[4,3-c]pyrimidines

1,2,4-triazol-3-amines

1,2,4-triazol-5-ones

1,2,4-triazol-3-thiol

1,2,4-triazol-3-imines

3-trifluoromethyl-1,2,4-triazoles

5-trifluoromethyl-1,2,4-triazoles

N-aryl amidines

Hydrazones

Amidines

Amidrazones

Hydrazines

Aryl diazonium salts

Nitriles

Hydroxylamine hydrochloride

Ammonia

Formamide

Isocyanides

Nitrile ylides

Trifluoroacetimidoyl chlorides

Trifluoroacetimidohydrazides

Amide derivatives

Carboxylic acids

Hydrazides

Aliphatic amines

Aromatic amines

Heteroaryl hydrazines

Benzylic amines

Paraformaldehyde

Ammonium acetate (B1210297) (NH₄OAc)

Alcohols

Iodine (I₂)

KI

Iodide radical

Molecular oxygen (O₂)

Peroxynitric acid (PNA)

Benzene-1,3,5-triyl triformate (TFBen)

Succinic anhydride (B1165640)

Aminoguanidine hydrochloride

N-guanidinosuccinimide

N-arylsuccinimides

1,2,3,4-tetrazole

1,2,3-triazoles

1,5-disubstituted 1,2,3-triazoles

N1-vinyl-1,2,3-triazoles

1,3,4-thiadiazol-2-amine

1,3,4-oxadiazoles

Schiff bases

N-heterocyclic carbenes

Manganese (III) tetrakis (4-methoxylphenyl) porphyrin acetate

Polyimide (PI)

Elucidation of 1,2,4 Triazolide Reaction Mechanisms

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions represent a fundamental and widely employed strategy for the construction of the 1,2,4-triazole (B32235) core. These reactions involve the formation of a cyclic product from two or more unsaturated molecules. The mechanistic pathways of these cycloadditions can be diverse, often involving dipolar species and, in some cases, mesoionic intermediates.

Dipolar cycloaddition, specifically the [3+2] cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles like 1,2,4-triazoles. This reaction involves a 1,3-dipole and a dipolarophile. In the context of 1,2,4-triazole synthesis, nitrilimines, generated in situ from precursors like hydrazonoyl hydrochlorides, often serve as the 1,3-dipole. organic-chemistry.org

One common approach involves the reaction of oximes with hydrazonoyl hydrochlorides in the presence of a base such as triethylamine. organic-chemistry.org The base facilitates the formation of the nitrilimine from the hydrazonoyl hydrochloride. Simultaneously, the aldehyde is converted to an oxime intermediate. The subsequent [3+2] cycloaddition between the nitrilimine and the oxime, followed by a dehydroxylation step, yields the 1,3,5-trisubstituted 1,2,4-triazole. organic-chemistry.org This method is applicable to a wide range of aliphatic, cyclic aliphatic, aromatic, and heterocyclic aldehydes. organic-chemistry.org

Another variation involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.orgrsc.org Photoexcitation of the azodicarboxylate generates a triplet species that reacts with the diazoalkane to form an azomethine ylide. rsc.orgrsc.org This azomethine ylide, a potent 1,3-dipole, then undergoes a cycloaddition reaction with a nitrile to furnish the 1,2,4-triazole. rsc.orgrsc.org

The regioselectivity of these dipolar cycloaddition reactions is a critical aspect. For instance, in the copper-catalyzed [3+2] cycloaddition of nitro-olefins and azides, a regioselective 1,3-dipolar cycloaddition occurs to form a triazole intermediate. frontiersin.orgnih.gov Theoretical studies, such as those employing molecular electron density theory, have been used to investigate the regioselectivity of [3+2] cycloaddition reactions, for example, between trifluoroacetonitrile (B1584977) and diarylnitrilimines. mdpi.com These studies analyze the electrophilic and nucleophilic properties of the reactants to predict the most favorable reaction pathway. mdpi.com

Table 1: Examples of Dipolar Cycloaddition Reactions for 1,2,4-Triazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref |

| Hydrazonoyl hydrochloride | Aldehyde/Hydroxylamine (B1172632) | Triethylamine | 3,5-Disubstituted 1,2,4-triazole | organic-chemistry.orgfrontiersin.org |

| Azodicarboxylate/Diazoalkane | Nitrile | Photochemical | 1,2,4-Triazole | rsc.orgrsc.orgrsc.org |

| Azide | Nitro-olefin | Copper catalyst | 1,5-Trisubstituted 1,2,3-triazole intermediate | frontiersin.orgnih.gov |

| Hydrazonoyl chloride | Trifluoroacetonitrile | Base | 5-Trifluoromethyl 1,2,4-triazole | mdpi.com |

Mesoionic compounds, which are five- or six-membered heterocyclic compounds that cannot be represented satisfactorily by any single covalent or polar structure, can play a role as intermediates in the formation of 1,2,4-triazoles.

One example involves the reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine. nih.gov The proposed mechanism suggests the initial nucleophilic substitution of the chlorine atom by the amine to form a 5-aminotetrazolium salt. Deprotonation of this salt generates a mesoionic tetrazolium-5-aminide. This mesoionic intermediate is in equilibrium with its acyclic tautomer. Subsequent deprotonation and intramolecular ring-closure, followed by air oxidation, lead to the formation of a 3-phenylazo-1,2,4-triazole. nih.gov

Another instance is the formal [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and alkynes, facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol, which results in the formation of unprecedented mesoionic triazolones. rsc.org The structural properties of these mesoionic products have been confirmed by X-ray diffraction analysis and DFT calculations. rsc.org Furthermore, mesoionic carbenes derived from 1,2,3-triazoles have been shown to form stable complexes with various metals and can be involved in the formation of other heterocyclic systems. nih.govnih.govacs.org

Dipolar Cycloaddition Mechanisms

Oxidative Coupling and Aromatization Mechanisms

Oxidative coupling reactions provide another significant avenue for the synthesis of 1,2,4-triazoles. These reactions often involve the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, followed by an aromatization step to yield the stable triazole ring.

A notable example is the copper-mediated oxidative cycloaddition of nitriles and ammonia (B1221849). acs.org In this solvothermal reaction, a key intermediate, 1,3,5-triazapentadienate, is formed and coordinates to copper(II) ions. A two-electron oxidation of this intermediate, mediated by the Cu(II) ions, leads to the formation of the triazolate and Cu(I) cations. acs.org

Another approach involves the iodine-catalyzed oxidative coupling of hydrazones and amines under aerobic conditions. researchgate.net This reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net Similarly, a metal-free method for synthesizing 3-trifluoromethyl-1,2,4-triazoles utilizes iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, with dimethylformamide (DMF) serving as the carbon source. isres.org

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions on pre-existing heterocyclic rings can also lead to the formation of 1,2,4-triazole derivatives. The 1,2,4-triazole ring itself can undergo nucleophilic substitution at its carbon atoms due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.gov

An interesting case is the nucleophilic substitution of a nitro group in 4-alkyl-6-nitro-1,2,4-triazolo[5,1-c] rsc.orgfrontiersin.orgacs.orgtriazines. chimicatechnoacta.ru The reaction with morpholine (B109124) at room temperature leads to an unusual opening of the triazine ring, forming sterically hindered hydrazones as key intermediates. At elevated temperatures, products of nitro group substitution are observed. This transformation is proposed to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chimicatechnoacta.ru

In another example, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary and secondary amines in the presence of an inorganic base like sodium bicarbonate results in a nucleophilic substitution to yield 5-aminotetrazolium salts. nih.gov As mentioned earlier, these can then rearrange to form 1,2,4-triazoles.

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. These sequences offer an efficient and atom-economical approach to complex molecules like 1,2,4-triazoles from simple starting materials.

A copper-catalyzed one-pot method for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles exemplifies a cascade process involving addition, oxidation, and cyclization. frontiersin.orgnih.gov Similarly, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. researchgate.netisres.org

The synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles has been achieved through a formal [3+2] cycloaddition that encompasses a cascade of C-chlorination, nucleophilic addition, cyclization, and dealkylation. researchgate.net

Role of Catalysts in Reaction Mechanism Elucidation

Catalysts play a pivotal role not only in promoting the synthesis of 1,2,4-triazoles but also in elucidating the underlying reaction mechanisms. Different catalysts can favor specific pathways, leading to different products or regioselectivities.

Copper catalysts are widely used in the synthesis of 1,2,4-triazoles. isres.org For instance, in the reaction of amidines, a copper catalyst with O2 as the oxidant and K3PO4 as the base provides an efficient system for producing 1,3-disubstituted 1,2,4-triazoles. isres.org The mechanism of copper-catalyzed reactions often involves the formation of copper-acetylide or copper-triazolide intermediates. nih.gov

Metal-free catalytic systems have also been developed. For example, iodine can catalyze the oxidative coupling of hydrazones and amines. researchgate.net In some cases, the solvent itself can act as a catalyst. An acid-functionalized ionic liquid has been shown to have dual solvent-catalyst activity in the synthesis of dihydro- rsc.orgfrontiersin.orgacs.orgtriazolo[1,5-a]pyrimidines, where it activates the reactants through hydrogen bonding. bohrium.com

The study of catalyst-substrate interactions provides valuable insights into the reaction mechanism. For example, in the asymmetric C-N dehydrogenative coupling catalyzed by chiral phosphoric acids, the triazole substituent on the catalyst is thought to engage in specific interactions with the substrate, influencing the enantioselectivity of the reaction. nih.gov Furthermore, the 1,2,4-triazole anion itself has been identified as an effective acyl transfer catalyst. nih.gov

Studies on Intermediate Formation and Transformation

The elucidation of reaction mechanisms involving 1,2,4-triazolide and its derivatives heavily relies on the identification and characterization of transient species. Understanding the formation and subsequent transformation of these intermediates is crucial for optimizing synthetic routes and controlling product outcomes. Researchers employ a combination of advanced spectroscopic techniques, kinetic analysis, and computational modeling to probe these short-lived species.

Spectroscopic and Mechanistic Investigations

Modern analytical methods have enabled real-time monitoring of reactions, providing direct evidence for the existence of intermediates. Attenuated total reflection infrared (ATR-IR) spectroscopy, for instance, has been effectively used to study the synthesis of 3,5-diamino-1,2,4-triazole (DAT). nih.gov In this process, online ATR-IR spectroscopy combined with multivariate curve resolution analysis identified five principal components, which included two distinct intermediates. nih.gov The initial stages of the reaction are marked by the appearance and subsequent reduction of absorption peaks corresponding to a C≡N bond, indicating the formation and consumption of these transient species. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure, stability, and reactivity of proposed intermediates. researchgate.netmdpi.com These calculations help rationalize reaction pathways and predict the most likely structures of transient molecules. researchgate.netacs.org

Table 1: Spectroscopic Data for Intermediates in 3,5-diamino-1,2,4-triazole (DAT) Synthesis

This interactive table summarizes the key infrared (IR) absorption peaks observed for the intermediates during the synthesis of DAT, as identified by ATR-IR spectroscopy. nih.gov

| Intermediate | Key Functional Group | Characteristic IR Absorption Peak (cm⁻¹) | Observation |

| Intermediate 1 | Nitrile (C≡N) | 2200 | Appears and then diminishes as the reaction progresses. |

| Intermediate 2 | Nitrile (C≡N) | 2154 | Shows further reduction in intensity compared to Intermediate 1. |

| Intermediate 2 | Heterocyclic Skeleton | 1660–1450 | Preliminary formation of the heterocyclic ring vibration is observed. |

Key Intermediate Species and Their Transformations

Azomethine Ylides and Triplet Species in Photochemical Synthesis

Photochemical reactions provide a unique pathway for the synthesis of 1,2,4-triazoles, proceeding through high-energy intermediates. rsc.org In the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates, photoexcitation of the azodicarboxylate leads to the formation of a triplet species. rsc.orgrsc.org This highly reactive triplet intermediate then undergoes an addition reaction with the diazoalkane to form an azomethine ylide. rsc.orgrsc.org The azomethine ylide, a potent 1,3-dipole, subsequently participates in a dipolar cycloaddition reaction with organic nitriles to yield the final 1,2,4-triazole product. rsc.orgrsc.org Both experimental and computational studies have been performed to support this mechanistic hypothesis. rsc.org

Carbene Intermediates (1,2,4-Triazol-5-ylidenes)

N-heterocyclic carbenes (NHCs) of the 1,2,4-triazole series, specifically 1,2,4-triazol-5-ylidenes, are significant intermediates in various transformations. utexas.edu These are typically generated by the deprotonation of precursor 1,2,4-triazolium salts. utexas.edu Once formed, these carbenes can undergo novel tandem autotransformations. utexas.edu Studies have shown that 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes can cleave to form benzonitriles and corresponding carbodiimides. utexas.edu The carbodiimide (B86325) intermediate then reacts with another molecule of the parent carbene to yield 5-amidino-1,2,4-triazoles. utexas.edu In some cases, the opening of the triazole ring can occur, leading to derivatives of N-cyanoformimidamide, a transformation believed to proceed via a pyrrolyltriazoliumide intermediate. acs.org

Hemiaminals in Condensation Reactions

The condensation of 4-amino-1,2,4-triazole (B31798) derivatives with aldehydes can lead to the formation of stable hemiaminal intermediates. mdpi.com For example, the reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and various substituted benzaldehydes has been shown to produce such species. mdpi.com The stability and yield of these hemiaminals are highly dependent on the reaction conditions, including solvent polarity. mdpi.com Apolar aprotic solvents tend to favor the formation of the hemiaminal, whereas more polar solvents can shift the equilibrium towards the formation of the final Schiff base product. mdpi.com

Table 2: Effect of Solvent Polarity on Hemiaminal Intermediate Formation

This interactive table illustrates the influence of the solvent on the equilibrium between reactants and the hemiaminal intermediate in the reaction of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole, as determined by ¹H-NMR spectroscopy. mdpi.com

| Solvent | Type | Hemiaminal Content (%) |

| CCl₄ | Apolar Aprotic | 78 |

| C₆D₆ | Apolar Aprotic | 74 |

| Toluene-d₈ | Apolar Aprotic | 70 |

| CDCl₃ | Dipolar Aprotic | 64 |

| THF-d₈ | Dipolar Aprotic | 55 |

| Acetone-d₆ | Dipolar Aprotic | 48 |

| Acetonitrile-d₃ | Dipolar Aprotic | 25 |

| DMSO-d₆ | Dipolar Aprotic | 10 |

Other Reaction Intermediates

The synthesis of various 1,2,4-triazole derivatives proceeds through other notable intermediates:

Carbothioamides: In the synthesis of 5-substituted-1,2,4-triazole-3(2H)-thiones, a common and well-established method involves the initial formation of intermediate carbothioamides, which then undergo heterocyclization in an alkaline medium to form the triazole ring. mdpi.com

Ring-Expanded Triazines: During the photocatalytic degradation of amitrole (B94729) (3-amino-1H-1,2,4-triazole) at a UV-irradiated TiO₂/H₂O interface, the triazole ring undergoes cleavage. nih.gov The resulting intermediate fragments can then recombine to form ring-expanded six-membered triazine intermediates, which are more resistant to further degradation under the same conditions. nih.gov

Coordination Chemistry and Metal Complexes of 1,2,4 Triazolide Ligands

Ligand Design and Coordination Modes of 1,2,4-Triazolide

The design of this compound-based ligands is a key aspect of tailoring the properties of the resulting metal complexes. By introducing different functional groups at the C3, N4, and C5 positions, the donor sites available for coordination can be modified, leading to a rich variety of coordination modes. rsc.org

Versatile N-Coordination Behavior

The nitrogen atoms of the 1,2,4-triazole (B32235) ring are the primary sites for coordination with metal ions. The deprotonated triazolide anion can act as a versatile N-donor ligand. This versatility is evident in its ability to present neutral, anionic, and even cationic nitrogen donors, depending on the specific ligand design and reaction environment. For instance, the 1,2,4-triazole ring contains a pyrrole-like NH group at the 1-position, which is acidic, and a pyridine-like nitrogen at the 2-position, which is basic. rsc.org This allows for various coordination possibilities. In its neutral form, 4-amino-1,2,4-triazole (B31798) can act as a monodentate ligand, coordinating through a ring nitrogen atom. researchgate.net When deprotonated, the resulting triazolate can act as a bridging ligand.

C-Coordination Properties

While less common than N-coordination, coordination involving the carbon atoms of the triazole ring has been observed. otago.ac.nzresearchgate.net This mode of coordination further expands the versatility of triazole-based ligands in constructing diverse metal complexes.

Bridging Ligand Architectures

One of the most significant features of this compound ligands is their ability to act as bridging ligands, connecting two or more metal centers. The most common bridging mode is the N1,N2 bridge, where the adjacent nitrogen atoms at positions 1 and 2 of the triazole ring coordinate to two different metal ions. rsc.orgmdpi.com This bridging capability is fundamental to the formation of polynuclear complexes, 1D, 2D, and 3D coordination polymers, and MOFs. mdpi.com The distance between metal ions bridged by a this compound is typically around 400 pm. rsc.org The nature of the substituent at the 4-position can influence the steric hindrance around the bridging N1 and N2 atoms. mdpi.com

η¹- and η²-Coordination Mode Analysis

1,2,4-Triazolato ligands can exhibit different hapticities in their coordination to metal centers. In the η¹-coordination mode, the ligand is bound to the metal through a single atom, typically a nitrogen atom. acs.org In the η²-coordination mode, two atoms of the ligand are involved in bonding to the metal center. acs.org X-ray crystallographic studies have shown that 1,2,4-triazolato ligands can adopt either η¹ or η² coordination. For instance, in some titanium complexes, the 1,2,4-triazolato ligands were found to be η²-coordinated, while in others, they were η¹-coordinated in the solid state. acs.org Solution NMR studies suggest that complexes with η¹-coordination in the solid state may have transition states involving η²-1,2,4-triazolato ligands. acs.org Molecular orbital calculations have indicated that the η²-coordination mode is generally more stable than the η¹ mode for early transition metals. acs.org

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved through the reaction of a suitable 1,2,4-triazole derivative with a metal salt in an appropriate solvent. tennessee.edu The resulting structures are highly dependent on several factors, including the nature of the triazole ligand, the metal ion, the counter-anion, and the specific synthetic conditions such as temperature and solvent. rsc.org

Common synthetic strategies include:

Direct reaction: This involves mixing the triazole ligand and the metal salt in a solvent, often with heating to promote the reaction. sciforum.net

Solvothermal synthesis: This method employs high temperatures and pressures to facilitate the crystallization of coordination polymers and MOFs.

Metal-free oxidative cyclization: This approach can be used to synthesize the triazole ligands themselves from precursors like hydrazones and amines under aerobic conditions. isres.org

Copper-catalyzed reactions: Copper-catalyzed methods, such as the [3+2] cycloaddition of nitroolefins and organic azides, are effective for synthesizing substituted 1,2,3-triazoles, a related class of azole ligands. nih.gov

The choice of synthetic route can significantly influence the final product. For example, the use of different starting reagents and catalysts can lead to a variety of substituted 1,2,4-triazoles, which can then be used to create a diverse range of metal complexes with tailored properties. isres.org

Homoleptic and Heteroleptic Complex Formation

In the realm of coordination chemistry, this compound ligands readily participate in the formation of both homoleptic and heteroleptic complexes. unacademy.com Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. unacademy.com An example is the mononuclear homoleptic Cu(I) complex, Cu(bmptzH)2, formed with 5-tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole. isres.org In this complex, the copper(I) ion is coordinated to two identical bidentate triazole ligands, resulting in a distorted tetrahedral geometry. isres.org Similarly, homoleptic one-dimensional coordination polymers with the general formula ¹∞[M(pt)₂] (where M = Mn–Zn, and Cd) have been synthesized using the deprotonated form of 2-(1,2,4-1H-triazol-3-yl)pyridine. rsc.org

Conversely, heteroleptic complexes involve a central metal atom bound to more than one type of ligand. unacademy.com The synthesis of heteroleptic iridium(III) complexes using substituted pyridine (B92270) 1,2,4-triazoles as auxiliary ligands showcases this class. isres.org Another example is the formation of heteroleptic iron(II) complexes, [Fe(C^O)(N^N)], which feature a phenolate-functionalized triazolylidene and a bidentate bisoxazoline ligand. nih.gov Stability studies of these particular iron complexes revealed a tendency to convert to their corresponding homoleptic complexes, indicating the lability of the iron-carbene bond. nih.gov The formation of either homoleptic or heteroleptic complexes can be influenced by reaction conditions and the nature of the substituents on the triazole ring. rsc.orgnih.gov

Transition Metal Complex Synthesis (e.g., Ti, Nb, Mn, Fe, Co, Ni, Cu, Zn, Cd, Hg, Ag)

The this compound ligand's ability to coordinate with a wide range of transition metals has led to the synthesis of numerous complexes with varied geometries and properties.

Early Transition Metals (Ti, Nb): Early transition metal complexes containing 1,2,4-triazolato ligands have been prepared through reactions of pyrazolato complexes of titanium and niobium with sodium or potassium salts of 1,2,4-triazoles. acs.org X-ray analysis of Ti(tBu₂pz)₂(Me₂C₂N₃)₂ showed an η²-coordination of the triazolato ligands, while Ti(tBu₂pz)₃(C₂H₂N₃) and Nb(tBu₂pz)₃(Me₂C₂N₃)₂ exhibited η¹-coordination in the solid state. acs.org

Manganese (Mn): Reactions of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (B1363987) with Mn(OAc)₂ have yielded both mononuclear complexes, such as [Mn(dpt24)₂(MeOH)₂], and two-dimensional coordination polymers. acs.org In these compounds, the manganese(II) ion is typically in an octahedral coordination environment. acs.org

Iron (Fe): Lipophilic linear Fe(II) triazole complexes, such as [Fe(L)₃]Cl₂, have been synthesized using ligands containing amide bonds. sciltp.com These complexes can exhibit spin crossover behavior, transitioning between low-spin and high-spin states with changes in temperature. sciltp.com Mechanochemical reactions of iron(II) chloride with 1,2,4-1H-triazole have produced the complex [FeCl₂(TzH)₄], which can be converted into coordination polymers. nih.gov

Cobalt (Co), Nickel (Ni), and Copper (Cu): Cobalt(II), nickel(II), and copper(II) complexes with bidentate 1,2,4-triazole derivative ligands have been synthesized and characterized. ugm.ac.idekb.eg These complexes often exhibit octahedral geometries. ugm.ac.idekb.eg A notable example is a mononuclear homoleptic Cu(I) complex with a distorted tetrahedral geometry. isres.org

Zinc (Zn), Cadmium (Cd), and Silver (Ag): Zinc(II) and Cadmium(II) complexes have been synthesized with 1,2,4-triazole derivatives, some of which exhibit strong green-blue luminescence in the solid state. isres.org Silver(I) complexes with N-heterocyclic carbene ligands derived from 1,2,4-triazoles have also been reported, demonstrating the versatility of this ligand system. researchgate.net

The synthesis of these complexes often involves solvothermal methods, diffusion techniques, or mechanochemical reactions. mdpi.comnih.gov The resulting structures and properties are influenced by the choice of metal, the substituents on the triazole ligand, and the reaction conditions. doaj.org

Organometallic Chemistry with this compound Ligands (e.g., Organotin(IV) complexes)

The organometallic chemistry of this compound ligands is a significant area of research, with organotin(IV) complexes being a prominent example. isres.org These complexes are of interest due to their potential industrial and biological applications. isres.org The tin atom in organotin(IV) complexes has vacant 5d atomic orbitals, which allows for coordination with hetero-donor atoms like the nitrogen atoms of the 1,2,4-triazole ring. isres.org

The synthesis of di- and tri-organotin(IV) complexes often involves the reaction of organotin(IV) chlorides, such as dibutyltin (B87310) dichloride or tributyltin chloride, with 1,2,4-triazole-based ligands. researchgate.net For instance, organotin(IV) complexes have been synthesized with Schiff base ligands derived from 4-amino-5-mercapto-3-alkyl-s-triazoles and 5-bromothiophene-2-carboxaldehyde. semanticscholar.orgnih.gov Spectroscopic studies, including ¹¹⁹Sn NMR, are crucial for characterizing these complexes. researchgate.netsemanticscholar.orgnih.gov The coordination geometry around the tin atom in these complexes can vary, with trigonal bipyramidal and octahedral structures being proposed based on spectroscopic data. semanticscholar.orgnih.gov

The ligands in these organotin(IV) complexes typically coordinate to the metal center in a bidentate fashion. researchgate.net The resulting complexes have shown a range of coordination numbers and geometries, contributing to the structural diversity of organometallic compounds containing the 1,2,4-triazole moiety. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Linkers

The unique coordination properties of this compound ligands make them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. tennessee.edu These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in extended crystalline structures with potential applications in areas such as gas storage and catalysis. mdpi.comacs.org

Design Principles and Self-Assembly Strategies

The design of MOFs and coordination polymers based on this compound linkers relies on several key principles. The selection of the metal ion and the specific 1,2,4-triazole-based ligand is fundamental, as their combination dictates the final architecture. mdpi.com The coordination geometry of the metal ion and the bridging capabilities of the triazole ligand are crucial factors. mdpi.com For instance, the 1,2,4-triazole unit can act as a bridging ligand, connecting multiple metal centers to form extended networks. rsc.org

Self-assembly is the primary strategy for constructing these frameworks. This process involves the spontaneous organization of the metal and ligand components into a stable, ordered structure. acs.org Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method used to promote the crystallization of these materials. doaj.org The choice of solvent can also play a critical role in determining the final structure. acs.org For example, the reaction of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole with a manganese salt under different solvent conditions can lead to either discrete mononuclear complexes or two-dimensional coordination polymers. acs.org In some cases, in situ ligand generation during the synthesis process can lead to novel coordination polymers with unique structures. rsc.org

Structural Diversity of MOFs and Coordination Polymers (1D, 2D, 3D Architectures)

The versatility of this compound linkers allows for the formation of MOFs and coordination polymers with a wide range of dimensionalities.

1D Architectures: One-dimensional or chain-like structures are a common motif. For example, the reaction of cadmium with a 1,2,4-triazole derivatized amino acid can lead to a 1D coordination polymer where cadmium centers are bridged by both chloride ions and the triazole ligands. mdpi.com Similarly, a copper-based MOF with a 1D polymeric structure has been synthesized using 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole as a ligand. mdpi.com

2D Architectures: Two-dimensional or layered structures can also be achieved. A manganese-based MOF with a 2D structure was prepared using 1,2,4-triazole as the organic linker. csic.es In another example, four new coordination polymers based on 4-amino-1,2,4-triazole Schiff bases with Zn(II) and Cd(II) were synthesized, all exhibiting 2D layered structures. rsc.org The layers in these structures can be further linked by intermolecular interactions to form a 3D supramolecular network. rsc.org

3D Architectures: Three-dimensional frameworks represent a significant class of these materials. The use of mixed-ligand systems, such as a combination of a bis(1,2,4-triazol-1-yl)methane and terephthalic acid with zinc(II), can lead to the formation of 3D MOFs. nih.gov Similarly, the reaction of a bis(carboxyphenyl)-1,2,4-triazole ligand with various metal ions (Cu, Co, Zn) resulted in an isoreticular series of 3D MOFs with a rutile topology. acs.orgresearchgate.net These 3D structures often possess porous characteristics, making them suitable for applications like gas adsorption. acs.orgresearchgate.net

The structural diversity, ranging from simple 1D chains to complex 3D frameworks, highlights the rich coordination chemistry of this compound ligands. mdpi.com

Influence of Metal Ions, Ligand Topology, and Spacers on Coordination Architecture

The final architecture of a this compound-based MOF or coordination polymer is a result of a delicate interplay between several factors.

The choice of the metal ion is a critical determinant of the resulting structure. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly influences the connectivity of the network. For instance, the synthesis of two new triazole-based coordination polymers, [Zn(Hdatrz)(μ₂-O)]n and [Mn(Hdatrz)(C₂O₄)]n·n(H₂O), demonstrated how changing the metal ion from zinc to manganese leads to different crystal structures. doaj.org Similarly, a systematic study on paddlewheel-based MOFs with the formula ∞³[M₂L₂] (where M = Cu, Co, Zn) showed that the choice of the metal ion impacts not only the thermal stability but also the adsorption properties of the resulting frameworks. acs.org

The ligand topology , which includes the number and position of coordinating nitrogen atoms and the presence of other functional groups, is another crucial factor. Asymmetric triazole ligands can lead to the formation of unique coordination polymers. nih.gov For example, an asymmetric ligand containing both a 1,2,4-triazole and a tetrazole unit was used to construct a copper(II) MOF where the two heterocycles exhibited different coordination modes. rsc.org The use of flexible bis-pyridyl-bis-amide ligands in conjunction with different aromatic dicarboxylates has also been shown to influence the final structures of the resulting coordination polymers. tandfonline.com

The nature of spacers within the ligand can also affect the coordination architecture. In a study of zinc(II) MOFs based on bis(1,2,4-triazol-1-yl)methane and terephthalic acid, the conformational rigidity of the triazole-containing linker was found to influence the final structure and properties of the MOFs. nih.gov The introduction of flexible spacers, such as alkyl chains, into the ligand design can lead to different packing arrangements and can influence properties like spin crossover behavior in the resulting materials. sciltp.com

Functionalized MOFs and CPs through Amino Acid Linkers

A significant advancement in the design of functional metal-organic frameworks (MOFs) and coordination polymers (CPs) involves the use of 1,2,4-triazole ligands that are functionalized with amino acids. mdpi.comresearchgate.net This approach combines the rich coordination chemistry of the triazole ring with the inherent functionality and chirality of amino acids. researchgate.net

Researchers have successfully synthesized novel 1,2,4-triazole derivatized amino acids, which serve as precursors for designing one-dimensional (1D) CPs, two-dimensional (2D) chiral helicates, and three-dimensional (3D) MOFs. mdpi.comresearchgate.net These materials have shown potential applications in diverse areas such as gas adsorption, selective synthesis of metal oxides, and as inhibitors for zinc-β-lactamases. mdpi.comdntb.gov.ua

For instance, a trinuclear zinc complex has been synthesized using a 1,2,4-triazole functionalized with methionine. researchgate.net In this complex, the central zinc ion is octahedrally coordinated by six nitrogen atoms from six different methionine-triazole ligands, while the terminal zinc ions are coordinated by three nitrogen atoms from the ligands and three water molecules. mdpi.comresearchgate.net The resulting structure forms a 3D supramolecular network through extensive hydrogen bonding. researchgate.net

Another example is the use of 4H-1,2,4-triazol-4-yl acetic acid to create both a 1D coordination polymer and a 2D chiral helicate with cadmium. mdpi.com The dimensionality of the resulting structure was found to be dependent on the synthesis conditions. mdpi.com

The incorporation of amino acid functionalities not only allows for the construction of chiral and non-centrosymmetric networks but also introduces functional groups like carboxylates that can participate in coordination and hydrogen bonding, further influencing the final structure. mdpi.comresearchgate.net The development of these functionalized MOFs and CPs has laid the groundwork for a new family of materials with tailored properties. mdpi.comresearchgate.net

A notable application of these materials is in the catalytic conversion of CO2. A porous MOF functionalized with both amino and triazole groups has demonstrated high catalytic activity for the cycloaddition of CO2 to epoxides. rsc.org This high efficiency is attributed to the high affinity of the functionalized framework for CO2 and the presence of unsaturated zinc centers. rsc.org

Structural Characterization of this compound Complexes and Coordination Polymers (e.g., X-ray Diffraction Studies)

Single-crystal X-ray diffraction studies have revealed a remarkable diversity in the structures of this compound complexes, ranging from discrete mononuclear and polynuclear complexes to infinite one-, two-, and three-dimensional coordination polymers. mdpi.comacs.orgnih.govmdpi.com

Examples of Structurally Characterized this compound Complexes:

Trinuclear Complexes: The structure of several trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives has been determined. mdpi.com These complexes feature a linear array of three metal ions linked by triple N1-N2 triazole bridges. mdpi.com The central metal ion is typically in an octahedral environment, coordinated to six nitrogen atoms from the triazole ligands, while the terminal metal ions are coordinated to three nitrogen atoms and three water molecules. mdpi.com

One-Dimensional (1D) Coordination Polymers: A cobalt(II) complex with 3-amino-1,2,4-triazole and 1H-benzimidazole-5,6-dicarboxylate forms a 1D straight chain structure. iucr.orgnih.gov In this polymer, the cobalt centers are linked by the organic ligands, and the chains are further connected into a 3D framework through hydrogen bonding. iucr.orgnih.gov

Two-Dimensional (2D) Coordination Polymers: A silver(I) coordination polymer with 1,3-bis(1,2,4-triazol-1-yl)adamantane forms a 2D layered structure containing large 18- and 30-membered metallocycles. nih.gov Another example is a cobalt(II) complex with 1,2,4-triazole that forms a layered compound. iucr.org

Three-Dimensional (3D) Metal-Organic Frameworks (MOFs): Zinc-based MOFs with amino-functionalized triazolate linkers have been synthesized and structurally characterized. chemistryviews.org These MOFs exhibit robust frameworks with good thermal and chemical stability. chemistryviews.org The crystal structure of a copper(II) MOF based on a 1,2,4-triazolyl-carboxylate ligand revealed a 3D zeolite-like network with open channels. acs.org

The structural details obtained from X-ray diffraction studies are crucial for understanding the properties of these materials. For example, the dimensionality of the structure and the specific coordination environment of the metal ions can significantly influence the magnetic and luminescent properties of the complexes. mdpi.comtandfonline.comresearchgate.net

Table 1: Selected Crystallographic Data for this compound Complexes

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| [Co(C₉H₄N₂O₄)(C₂H₄N₄)]n | C₁₁H₈CoN₆O₄ | Monoclinic | P2₁/c | iucr.org |

| [Ag(L)NO₃]n (L = 1,3-bis(1,2,4-triazol-1-yl)adamantane) | C₁₆H₂₀AgN₇O₃ | Monoclinic | P2₁/c | nih.gov |

| [Ni₂(C₄N₃H₇)₄(H₂O)(NCS)₄]·~2.5H₂O | C₂₀H₃₃N₁₆Ni₂O₃.₅S₄ | Monoclinic | P2₁/n | scilit.com |

| [Zn(Hdatrz)(μ₂-O)]n (Hdatrz = 3,5-diamino-1,2,4-triazole) | C₂H₄N₅OZn | Orthorhombic | Cmce | researchgate.net |

| [Mn(Hdctrz)(H₂O)₃]n (H₃dctrz = 1H-1,2,4-triazole-3,5-dicarboxylic acid) | C₄H₇MnN₃O₇ | Monoclinic | P2₁/c | rsc.org |

Stability Constants Determination of this compound Metal Complexes

The determination of stability constants is essential for understanding the thermodynamic stability of metal complexes in solution. scirp.orgsemanticscholar.org Various analytical techniques are employed to measure these constants for this compound complexes, including potentiometric titrations and UV-Vis spectrophotometry. scirp.orgresearchgate.nettandfonline.com These methods allow for the quantification of the equilibrium between the free metal ion, the free ligand, and the resulting complex(es). semanticscholar.org

Potentiometric equilibrium measurements have been used to determine the stability constants for binary and ternary complexes of transition metal ions like Cu(II), Ni(II), Zn(II), and Co(II) with 1,2,4-triazole and its derivatives, often in the presence of other biologically relevant ligands such as amino acids. researchgate.nettandfonline.com These studies provide insights into the formation of various complex species in solution as a function of pH. researchgate.nettandfonline.com

UV-Vis spectrophotometry is another common method, valued for its simplicity and accessibility. scirp.orgsemanticscholar.org By monitoring the changes in the absorbance spectra upon complex formation, it is possible to determine the stoichiometry and stability constants of the complexes. scirp.orgsemanticscholar.org For example, this method was used to determine the stability constants of complexes formed between a new bis-1,2,4-triazole ligand and Zn(II), Cu(II), and Ni(II) ions in acetonitrile. scirp.orgsemanticscholar.org

The stability of these complexes is influenced by several factors, including the nature of the metal ion, the specific substituents on the triazole ring, and the solvent used. semanticscholar.orgepa.gov For instance, studies have shown that the position of substituents on the ligand can significantly affect the stability of the resulting metal complexes. epa.gov

The thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can also be determined from the temperature dependence of the stability constants. psu.edu These parameters provide a deeper understanding of the driving forces behind complex formation. For example, for some Ni(II) and Co(II) complexes with 3-amino-1,2,4-triazole, the formation was found to be enthalpy-driven. psu.edu

Table 2: Stability Constants (log K) for Selected this compound Metal Complexes

| Metal Ion | Ligand | Method | log K | Conditions | Reference |

|---|---|---|---|---|---|

| Cu(II) | 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propane (BTP) | UV-Vis Spectrophotometry | 10.6 (for 2:1 complex) | Acetonitrile, 25 °C | scirp.org |

| Ni(II) | 3-amino-1,2,4-triazole (AT) | Potentiometry | log β₁ = 2.34, log β₂ = 5.81, log β₃ = 6.95 | Aqueous | psu.edu |

| Co(II) | 3-amino-1,2,4-triazole (AT) | Potentiometry | log β₁ = 1.4, log β₂ = 3.40, log β₃ = 4.54 | Aqueous | psu.edu |

| Cu(II) | 3-(pyridine-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole derivative | UV-Vis Spectrophotometry | Varies with substituent | Slightly acidic aqueous media, 25 °C | epa.govresearchgate.net |

| Zn(II) | 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propane (BTP) | UV-Vis Spectrophotometry | - | Acetonitrile, 25 °C | scirp.org |

Catalytic Applications of 1,2,4 Triazolide and Its Complexes

Transition Metal-Catalyzed Reactions utilizing 1,2,4-Triazolide Ligands

Complexes formed between this compound ligands and transition metals such as iron, copper, nickel, and palladium have been explored as catalysts in a range of important chemical reactions. google.comresearchgate.netresearchgate.net The denticity and electronic nature of the triazolide ligand can be fine-tuned through substitution, allowing for the rational design of catalysts with specific properties. tennessee.edu These catalysts have shown remarkable activity and selectivity in several oxidative processes. tennessee.edu

Hydrocarbon Oxidation

Transition metal complexes incorporating this compound ligands have emerged as effective catalysts for the oxidation of hydrocarbons. google.comtennessee.eduwipo.int These catalysts can facilitate the conversion of various hydrocarbon substrates into more valuable oxygenated products. google.com Both homogeneous and heterogeneous catalytic systems have been developed, demonstrating the versatility of this class of catalysts. google.comwipo.int For instance, metal complexes with this compound ligands have exhibited notable selectivity and activity in hydrocarbon oxidation reactions. tennessee.edu The catalytic process typically involves the formation of a catalyst by combining a this compound ligand with a transition metal ion, which then interacts with the hydrocarbon substrate to yield one or more oxidation products. google.com

A silver-1,2,4-triazole complex combined with phosphomolybdic acid has been shown to be a highly active and selective catalyst for the epoxidation of olefins using molecular oxygen. mdpi.com This hybrid material demonstrated superior performance compared to the individual silver-triazole complex or phosphomolybdic acid alone. mdpi.com

Table 1: Catalytic Performance in Olefin Epoxidation mdpi.com

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Time (h) | Temperature (°C) |

| {[Ag₂(trz)₂] [Ag₂₄(trz)₁₈]}[PMo₁₂O₄₀]₂ | cis-cyclooctene | ~40 | ~100 | 1 | 40 |

| {[Ag₂(trz)₂] [Ag₂₄(trz)₁₈]}[PMo₁₂O₄₀]₂ | cis-cyclooctene | >99 | ~100 | 3 | 40 |

| Ag-trz | cis-cyclooctene | <10 | ~100 | 3 | 40 |

| CH₃COOAg | cis-cyclooctene | <5 | ~100 | 3 | 40 |

| PMA | cis-cyclooctene | <5 | ~100 | 3 | 40 |

| {[Ag₂(trz)₂] [Ag₂₄(trz)₁₈]}[PMo₁₂O₄₀]₂ | 1-octene | ~95 | ~100 | 3 | 40 |

Oxygen Reduction Reactions (ORR)

Complexes of this compound with transition metals, particularly copper, have been extensively studied as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. tennessee.edutennessee.edu These catalysts offer a potential alternative to expensive platinum-based systems. tennessee.edu Research has focused on understanding the ORR mechanism and optimizing the catalyst's performance by modifying synthesis conditions and the electronic properties of the triazole ligand. tennessee.edu

Copper(II) complexes with 3,5-diamino-1,2,4-triazole have been identified as highly active catalysts for the ORR in basic solutions. rsc.org The deprotonation of the triazole ligand is believed to induce changes in the coordination geometry, leading to enhanced catalytic activity. rsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate the ORR mechanism on these copper complexes. researchgate.net Furthermore, hybrid materials created by combining 3,5-diamino-1,2,4-triazole with graphene and heat-treating the mixture have produced highly active and stable ORR electrocatalysts. researchgate.net In these materials, nitrogen atoms from the triazole coordinate to copper atoms and are doped into the graphene structure, anchoring the active sites. researchgate.net

Aziridination Reactions

Transition metal catalysts bearing this compound ligands have been successfully applied to aziridination reactions, which involve the formation of three-membered rings containing a nitrogen atom. google.comtennessee.eduwipo.int These reactions are valuable in organic synthesis for introducing nitrogen-containing functionalities. The catalytic system typically involves a this compound ligand, a transition metal ion (such as copper, iron, cobalt, or nickel), and a nitrogen source. google.com

For example, a mild and effective catalytic system for aziridination has been developed using a Ni(II)-1,2,4-triazole complex. tennessee.edu This system exhibits a broad substrate scope, making it a useful tool for synthetic chemists. tennessee.edu In another example, an indium-based metal-organic framework constructed from a 3,5-bis(4'-carboxyphenyl)-1,2,4-triazole ligand demonstrated high reactivity for the cycloaddition of CO2 with aziridines to produce oxazolidinones. nih.gov

Methane (B114726) Selective Oxidation

A significant area of research has been the use of this compound-based catalysts for the selective oxidation of methane to methanol (B129727) and other valuable C1 and C2 products under mild conditions. google.comwipo.int This direct conversion of methane, the primary component of natural gas, is a highly sought-after process in the chemical industry. bibliotekanauki.plmdpi.com Homogeneous and heterogeneous catalysts comprising this compound ligands and transition metals have been developed for this purpose. google.comwipo.int

The challenge in methane oxidation lies in activating the stable C-H bond of methane while preventing over-oxidation to carbon dioxide. bibliotekanauki.pl Catalysts based on this compound complexes have shown promise in achieving this selectivity. google.comwipo.int For instance, palladium-based bimetallic catalysts supported on titanium silicalite-1 (TS-1) have been investigated for the selective oxidation of methane to methanol using hydrogen peroxide generated in-situ. rsc.org Alloying palladium with gold or nickel was found to improve catalytic performance. rsc.org

Table 2: Methane Oxidation over Supported Bimetallic Catalysts rsc.org

| Catalyst | Primary Product |

| AuPd/TS-1 | Methanol |

| NiPd/TS-1 | Formic Acid |

Formation of Aminoalcohols from Alkenes

Catalysts derived from this compound ligands and transition metals can facilitate the synthesis of aminoalcohols from alkenes. google.comwipo.int This transformation, known as aminohydroxylation, is a direct method for producing vicinal aminoalcohols, which are important structural motifs in many biologically active compounds. researchgate.net The process involves contacting an olefin with a catalyst composed of a this compound ligand and a transition metal ion in the presence of a nitrogen source. google.com

In some systems, a copper-based catalyst is employed with chloramine-T serving as the nitrogen source. google.com The development of efficient and regioselective methods for alkene aminohydroxylation is an active area of research. researchgate.netrsc.org

Degradation of Cellulosic Substrates

Transition metal catalysts featuring this compound ligands have been shown to be effective in the degradation of cellulosic substrates. google.comwipo.int This process involves forming a catalyst from a this compound ligand and a transition metal ion, and then bringing it into contact with the cellulosic material. google.com The degradation can break down the cellulose (B213188) into smaller, more useful molecules such as cellobiose (B7769950) and hydroxymethylfurfural. google.com Furthermore, these catalysts can also aid in the removal of lignin (B12514952) from the substrate. google.com

Asymmetric Catalysis

The development of chiral ligands is crucial for enantioselective transition-metal-catalyzed reactions. 1,2,4-Triazole (B32235) derivatives have emerged as promising scaffolds for the design of such ligands.

Rhodium-catalyzed hydrogenation: Chiral bis-1,2,4-triazolium salts have been synthesized and utilized as precursors for rhodium(I) biscarbene complexes. researchgate.netrsc.org These complexes have shown catalytic activity in the asymmetric hydrogenation of prochiral alkenes like dimethylitaconate and methyl-2-acetamidoacrylate, achieving enantioselectivities of up to 61% ee. researchgate.netrsc.org The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. researchgate.net The development of rhodium catalysts for asymmetric hydrogenation is a significant area of research, providing access to optically active molecules for various industries. wiley-vch.de

Iridium-catalyzed allylic alkylation: Iridium complexes bearing chiral ligands are effective catalysts for asymmetric allylic substitution reactions. nih.govacs.orgpkusz.edu.cn While direct examples of this compound ligands in iridium-catalyzed allylic alkylation are not extensively documented in the provided results, the broader context of asymmetric catalysis suggests their potential. ysu.amacs.org The development of new chiral ligands is a continuous effort in this field to address challenges in controlling stereoselectivity. acs.org The use of aqueous solutions of nucleophiles in these reactions represents a significant advancement, expanding the scope and practicality of the methodology. ethz.ch

Cross-Coupling Reactions

1,2,4-Triazole derivatives have been successfully employed in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the use of dihalogenated 1,2,4-triazoles in microwave-assisted Heck reactions, allowing for the introduction of alkenyl substituents at the 3- and 5-positions. researchgate.net Furthermore, Suzuki-Miyaura cross-coupling reactions have been performed on halogenated 1H-1,2,4-triazole nucleosides. researchgate.net Palladium-catalyzed direct arylation of 1-methyl-1,2,4-triazole (B23700) has also been reported. researchgate.net A notable application is in the synthesis of Deferasirox, where a Chan-Lam coupling between 3,5-dibromo-1H- acs.orgorganic-chemistry.orggoogle.comtriazole and a boronic acid derivative is a key step. researchgate.net

The functionalization of 1,2,4-triazoles through magnesiation or zincation, followed by Negishi cross-coupling, provides a route to a variety of 5-substituted derivatives. acs.org This method is compatible with both electron-rich and electron-poor aryl halides. acs.org Ruthenium complexes with amido-functionalized 1,2,4-triazole-derived N-heterocyclic carbene (NHC) ligands have been shown to catalyze the tandem dehydrogenative cross-coupling of alcohols. rsc.org Additionally, an electrochemical, reagent-free method for intramolecular dehydrogenative C–N cross-coupling has been developed to synthesize 1,2,4-triazolo[4,3-a]pyridines. rsc.org

The Suzuki cross-coupling reaction has been utilized to synthesize highly luminescent 4H-1,2,4-triazole derivatives, demonstrating the versatility of this approach in materials science. mdpi.com

Metal-Free Catalysis with this compound Anions

The this compound anion, generated by the deprotonation of 1,2,4-triazole, has proven to be an effective nucleophilic catalyst in its own right, particularly in acyl transfer reactions.

The 1,2,4-triazole anion is an active catalyst for both the aminolysis and transesterification of esters. acs.orgorganic-chemistry.orgfigshare.com Its catalytic efficiency stems from its optimal pKa, which allows it to be a potent nucleophile while still being a good leaving group in the catalytic cycle. organic-chemistry.org The catalytic cycle involves the nucleophilic attack of the triazolide anion on the ester, forming an acyl-triazole intermediate, which then readily transfers the acyl group to an amine or alcohol. researchgate.net

Studies have shown that the this compound anion significantly accelerates ester aminolysis compared to other nucleophiles like pyrazole (B372694) and 1,2,3-triazole. organic-chemistry.org The reaction proceeds through an anionic mechanism, requiring a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotonation of the triazole. acs.orgnih.gov The absence of a strong base results in very little reaction, confirming the anionic pathway over a bifunctional one. acs.orgnih.gov

This catalytic system has been successfully applied to the acetylation of amines, transesterification of alcohols, and acylation of oxazolidinones using isopropenyl acetate (B1210297) as a convenient acyl donor. organic-chemistry.orgnih.gov The reaction conditions are generally mild, and in some cases, the stereochemical integrity of chiral substrates is preserved. nih.gov For instance, methyl L-phenylalaninate undergoes smooth cyclocondensation to form the corresponding diketopiperazine. nih.gov The findings have opened avenues for the design of asymmetric anionic acyl transfer catalysts. wustl.edu

Table 1: Aminolysis of Ethyl Acetate with Benzylamine Catalyzed by this compound Anion

| Entry | Catalyst (mol %) | Base (mol %) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 1,2,4-Triazole (5) | DBU (5) | 1 | >95 |

| 2 | None | DBU (5) | 24 | <5 |

| 3 | 1,2,4-Triazole (5) | None | 24 | <5 |

Data sourced from studies on acyl transfer catalysis. acs.orgnih.gov

Bio-Inspired Catalytic Systems

The structural motifs found in 1,2,4-triazoles have inspired the development of catalytic systems that mimic biological processes. eurekaselect.comnih.gov

A notable example is the development of an amine oxidase-inspired catalytic system for the regioselective synthesis of 1,2,4-triazoles. rsc.orgresearchgate.net This system utilizes an o-quinone catalyst, 1,10-phenanthroline-5,6-dione (B1662461), in the presence of a Lewis acid co-catalyst like FeCl₃ and oxygen as the terminal oxidant. rsc.org This biomimetic approach facilitates the coupling of primary amines and hydrazines through a multi-step cascade involving amine oxidation, transamination, electrocyclization, and dehydrogenation, producing water and ammonia (B1221849) as the only by-products. rsc.org

Furthermore, 1,2,4-triazole derivatives have been investigated as potential inhibitors of enzymes such as mycobacterial imidazoleglycerol-phosphate dehydratase (IGPD). mdpi.com It is proposed that the 1,2,4-triazole ring can mimic the imidazole (B134444) substrate of the enzyme, leading to inhibition. mdpi.com This highlights the potential of 1,2,4-triazole scaffolds in designing enzyme inhibitors and other biologically active molecules. nih.gov

Heterogeneous and Homogeneous Catalytic Systems

1,2,4-Triazole-based catalysts have been developed for both homogeneous and heterogeneous applications, offering advantages in terms of catalyst recovery and recycling. google.comtennessee.edunih.gov

Homogeneous Systems: In homogeneous catalysis, transition metal complexes with 1,2,4-triazole ligands are dissolved in the reaction medium. google.comtennessee.edu These systems have shown remarkable selectivity and activity in reactions such as hydrocarbon oxidation. tennessee.edu For example, ruthenium complexes with amido-functionalized 1,2,4-triazole NHC ligands catalyze the one-pot tandem dehydrogenative cross-coupling of alcohols in a homogeneous setting. rsc.org While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product can be challenging. researchgate.netingentaconnect.com

Heterogeneous Systems: To overcome the separation issue, 1,2,4-triazole-based catalysts have been immobilized on solid supports. tennessee.edu For instance, catalysts immobilized on carbon black have been identified as potential alternatives to platinum-based catalysts for the oxygen reduction reaction (ORR) in fuel cells. tennessee.edu In another approach, 3,5-diamino-1,2,4-triazole has been used to modify silver electrodes for the electrochemical reduction of CO₂, leading to increased efficiency. nih.gov Heterogeneous catalysts offer the benefits of easier separation and potential for reuse, which are crucial for industrial applications. nih.govresearchgate.netingentaconnect.com

Theoretical and Computational Investigations of 1,2,4 Triazolide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of heterocyclic compounds like 1,2,4-triazolide. These methods allow for a detailed examination of the molecule's electronic and structural characteristics.

DFT methods are widely used to study 1,2,4-triazole (B32235) and its derivatives due to their balance of computational cost and accuracy. These studies provide fundamental information about the electronic distribution and energy levels within the molecule.

Theoretical geometry optimization of the this compound anion and its derivatives has been the subject of various computational studies. These calculations aim to find the lowest energy structure of the molecule, providing key information on bond lengths and angles. For instance, studies on alkali metal clusters of this compound, such as [M₃(124T)₂]⁺ and [M₄(124T)₃]⁺ (where M = Na, K), have been performed to understand the geometry of the triazolide moiety when interacting with metal cations. chemrxiv.org In these clusters, the geometry of the triazolide anions is largely unperturbed by the interaction with the metal ions. chemrxiv.org The interaction is primarily governed by ion-dipole forces and the donation of lone-pair electrons from the nitrogen atoms to the metal cations. uwaterloo.ca This results in more open structures for this compound clusters compared to their 1,2,3-triazolide counterparts. uwaterloo.cacore.ac.uk

DFT calculations on various substituted 1,2,4-triazole compounds have also been extensively carried out to understand their molecular structures. For example, the optimized geometry of 4-amino-4H-1,2,4-triazole has been determined using the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental X-ray diffraction data for related molecules. uwaterloo.ca Similarly, studies on 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium have had their geometries optimized using the DFT/B3LYP method with a 6-311G(d,p) basis set. sapub.org

| Parameter | 4-amino-4H-1,2,4-triazole (Calculated, B3LYP/6-311++G(d,p)) | Related Molecule (Experimental, XRD) |

| Bond Lengths (Å) | ||

| C1-N7 | 1.305 | 1.306 |

| C2-N6 | 1.305 | 1.297 |

| C1-N3 | 1.367 | 1.335 |

| C2-N3 | 1.373 | 1.346 |

| C1-H4 | 1.078 | 0.930 |

| C2-H5 | 1.078 | 0.930 |

| Bond Angles (°) | ||

| N7-C1-N3 | 114.7 | 115.1 |

| N6-C2-N3 | 114.7 | 115.3 |

| C1-N3-C2 | 102.5 | 102.5 |

Table 1: Selected Optimized Geometrical Parameters for 4-amino-4H-1,2,4-triazole. uwaterloo.ca

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mwjscience.com

For various derivatives of 1,2,4-triazole, the HOMO-LUMO gap has been calculated to predict their behavior. For instance, in a study of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium, the calculated HOMO-LUMO energy gap is 2.74 eV, suggesting that charge transfer interactions occur within the molecule. sapub.org In another study on new conjugates of substituted 1,2,3-triazoles linked to 1,2,4-triazoles, the HOMO-LUMO energy gap was used to explain the activity of the most promising anticancer compounds. nih.gov For 3,5-diamino-1,2,4-triazole, the energy gap between the HOMO and LUMO is reported as -0.1785 a.u., indicating potential charge transfer from the ring to the oxygen atom. researchgate.net

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (gas phase) | -4.641 | -1.894 | 2.747 |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative 17 | - | - | - |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative 22 | - | - | - |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative 25 | - | - | - |

| 3,5-diamino-1,2,4-triazole | - | - | 4.86 (converted from a.u.) |

Table 2: Frontier Molecular Orbital Energies and Gaps for Selected 1,2,4-Triazole Derivatives. sapub.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface plots electrostatic potential onto the total electron density, with different colors representing different potential values. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack).